2-Azabicyclo[3.3.1]nonan-3-one

μ-opioid receptor binding affinity scaffold comparison

2-Azabicyclo[3.3.1]nonan-3-one (CAS 6330-42-3) is the parent lactam of the 2-azabicyclo[3.3.1]nonane (morphan) scaffold—a rigid, nitrogen-containing bicyclic framework found in over 300 natural products including morphine and strychnine. With a molecular formula of C₈H₁₃NO, a molecular weight of 139.19 g/mol, zero rotatable bonds, a calculated LogP of approximately 1.39, and a polar surface area (PSA) of 29.1 Ų, this compound presents a compact, conformationally constrained core that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 6330-42-3
Cat. No. B14008477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.3.1]nonan-3-one
CAS6330-42-3
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)NC(=O)C2
InChIInChI=1S/C8H13NO/c10-8-5-6-2-1-3-7(4-6)9-8/h6-7H,1-5H2,(H,9,10)
InChIKeyUJGABPVHQWRXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.3.1]nonan-3-one (CAS 6330-42-3): Procurement-Relevant Identity and Scaffold Context


2-Azabicyclo[3.3.1]nonan-3-one (CAS 6330-42-3) is the parent lactam of the 2-azabicyclo[3.3.1]nonane (morphan) scaffold—a rigid, nitrogen-containing bicyclic framework found in over 300 natural products including morphine and strychnine [1]. With a molecular formula of C₈H₁₃NO, a molecular weight of 139.19 g/mol, zero rotatable bonds, a calculated LogP of approximately 1.39, and a polar surface area (PSA) of 29.1 Ų, this compound presents a compact, conformationally constrained core that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry . Its primary value lies not in intrinsic bioactivity but in its utility as a precursor to functionalized morphan derivatives targeting opioid receptors and other CNS-relevant protein families [2].

Why Generic 2-Azabicyclo[3.3.1]nonan-3-one Cannot Be Replaced by Other Azabicyclic Lactams


The 2-azabicyclo[3.3.1]nonan-3-one scaffold occupies a unique position among nitrogen-bridged bicycles due to its specific ring fusion geometry, which dictates both the three-dimensional presentation of substituents and the metabolic stability of derived compounds [1]. While the 3-azabicyclo[3.3.1]nonane isomer (e.g., 3-azabicyclo[3.3.1]nonan-9-one derivatives) and the 6-azabicyclo[3.2.1]octane (normorphan) system are structurally related, they project pharmacophoric elements along fundamentally different vectors, leading to divergent receptor selectivity profiles . For instance, the 2-aza isomer places the nitrogen at a bridgehead-adjacent position that is critical for μ-opioid receptor affinity in phenylmorphan series, whereas the 3-aza isomer lacks this precise spatial arrangement [2]. Substituting the 2-azabicyclo[3.3.1]nonan-3-one core with simpler piperidine, tropane, or quinuclidine scaffolds results in complete loss of the conformational rigidity and substitution vectors that define morphan-based ligand pharmacology [3].

Quantitative Differentiation Evidence for 2-Azabicyclo[3.3.1]nonan-3-one Against Closest Comparators


μ-Opioid Receptor Affinity: 2-ABN Derived Phenylmorphans vs. 3-ABN Isomers

Derivatives built on the 2-azabicyclo[3.3.1]nonane scaffold achieve subnanomolar binding affinity at the human μ-opioid receptor, whereas the regioisomeric 3-azabicyclo[3.3.1]nonane scaffold and the contracted 6-azabicyclo[3.2.1]octane (normorphan) system yield significantly weaker or altered receptor interactions. The most potent 2-ABN-derived phenylmorphan, (1R,5R,9S)-(−)-9-hydroxy-5-(3-hydroxyphenyl)-2-phenylethyl-2-azabicyclo[3.3.1]nonane, displays a Ki of 0.19 nM at the human μ-opioid receptor, representing an antinociceptive potency approximately 500 times greater than morphine in thermal and visceral pain models [1]. Its enantiomeric counterpart shows measurable but reduced affinity (Ki = 26.5 nM), and simple N-substitution modulates affinity across a 0.073–1.99 nM range [2]. In contrast, the corresponding normorphan scaffold lacks the precise spatial arrangement of the bridgehead nitrogen and 9β-hydroxy substituent required for optimal μ-receptor engagement .

μ-opioid receptor binding affinity scaffold comparison phenylmorphan

Synthetic Accessibility: Radical Cyclization Yield Comparison – 2-ABN-3-one vs. 1-Azabicyclo[3.3.1]nonane (1-IM) Scaffolds

The 2-azabicyclo[3.3.1]nonane scaffold can be accessed via radical cyclization of trichloroacetamide precursors in enantiomerically pure form, with reported diastereomer yields of 10% and 21% for the first-generation method [1]. This compares favorably with the recently reported first enantioselective synthesis of the isomeric 1-azabicyclo[3.3.1]nonane (1-IM) scaffold, which requires a more complex multistep sequence and yields highly functionalized products rather than the core lactam [2]. The 2-ABN-3-one system additionally benefits from established Beckmann rearrangement and palladium-catalyzed cycloalkenylation routes that provide functionalized 2-azabicyclo[3.3.1]nonan-3-ones in preparatively useful quantities [3]. Furthermore, a tandem diverted Tsuji–Trost process enables three-step assembly of the 2-ABN ring system from simple pyrroles with broad substrate scope, a strategy not applicable to the 1-aza isomer [4].

radical cyclization synthetic yield 2-azabicyclo[3.3.1]nonane 1-azabicyclo[3.3.1]nonane enantiopure synthesis

Conformational Rigidity and Physicochemical Differentiation: 2-ABN-3-one vs. Flexible Piperidine Scaffolds

The 2-azabicyclo[3.3.1]nonan-3-one core possesses zero rotatable bonds, a molecular weight of 139.19 g/mol, a calculated LogP of 1.39, and a polar surface area (PSA) of 29.1 Ų . This combination of low molecular weight, moderate lipophilicity, and complete conformational restriction is rare among nitrogen heterocycles. By comparison, the widely used 4-arylpiperidine scaffold (e.g., in fentanyl analogs) contains three rotatable bonds and a significantly larger conformational ensemble, while the tropane (8-azabicyclo[3.2.1]octane) scaffold, though also bicyclic, presents the nitrogen at a bridgehead rather than bridgehead-adjacent position [1]. The 13C NMR spectroscopic database of 26–29 substituted 2-azabicyclo[3.3.1]nonan-3-ones provides a validated diagnostic tool for rapid stereochemical assignment, a capability not equivalently developed for the 3-aza isomer series [2]. Conformational analysis by DFT and X-ray crystallography confirms that the 2-ABN system adopts a well-defined chair-chair conformation in the 3-aza analog series, while the 2-aza lactam enforces a distinct ring pucker that affects substituent vector presentation [3].

conformational rigidity rotatable bonds LogP PSA scaffold comparison

κ-Opioid Receptor Selectivity Tuning: 2-ABN Morphans vs. Classical Morphinans

The morphan scaffold (2-azabicyclo[3.3.1]nonane) enables tunable κ-opioid receptor selectivity that is distinct from classical morphinan-based κ-agonists. A recently reported morphan–ethylenediamine hybrid (compound 4) demonstrated high κ receptor affinity, and its hydroxylated analog (compound 29) showed Ki(κ) = 138 nM with complete loss of σ₁ receptor off-target affinity, yielding a Ligand Lipophilicity Efficiency (LLE) of 5.56—nearly identical to the parent (LLE = 5.66) despite 7–8-fold lower absolute κ affinity [1]. This LLE preservation is achieved through polarity increase without compromising target engagement efficiency. Importantly, compound 29 also exhibited high in vitro metabolic stability, a property not universally shared by morphinan-based κ-agonists [1]. Furthermore, the 2-ABN scaffold's two distinctive chemical handles (the amine nitrogen and the C-9 or C-3 carbonyl position) allow independent optimization of affinity and selectivity vectors, a modularity advantage over the morphinan scaffold where such handles are less synthetically accessible [2].

κ-opioid receptor selectivity LLLE morphan σ1 receptor metabolic stability

Antimicrobial Activity: 3-ABN Hydrazone Derivatives and Scaffold-Dependent Potency

Although the parent 2-ABN-3-one scaffold lacks intrinsic antimicrobial activity, the closely related 3-azabicyclo[3.3.1]nonan-9-one (3-ABN) thiosemicarbazone and thiazolidinone derivatives demonstrate potent antibacterial and antifungal effects at low concentrations. Specific compounds in this series showed minimum inhibitory concentrations (MIC) of 6.25 μg/mL against Staphylococcus aureus (compounds 11, 18, 20, 23) and Salmonella typhi (compounds 19, 20, 24), with compound 18/19 also active against Candida albicans and compounds 19/20/21 against Rhizopus sp. [1]. This antimicrobial profile is scaffold-dependent: the 3-ABN ketone position (C-9) serves as a critical derivatization point for hydrazone formation, a functionalization vector that the 2-ABN-3-one lactam carbonyl position (C-3) could also accommodate via analogous chemistry [2]. The demonstration of low-μg/mL antimicrobial potency in the 3-ABN series establishes a precedent for exploring parallel derivatization of 2-ABN-3-one in anti-infective programs.

antimicrobial 3-azabicyclo[3.3.1]nonane thiosemicarbazone MIC S. aureus S. typhi

High-Value Application Scenarios for 2-Azabicyclo[3.3.1]nonan-3-one (CAS 6330-42-3)


Opioid Receptor SAR Library Construction: Morphine Scaffold Simplification

Research groups pursuing next-generation opioid analgesics with reduced side-effect profiles can employ 2-ABN-3-one as the core building block for phenylmorphan libraries. As demonstrated by the Carroll and Iyer groups, derivatives of this scaffold achieve subnanomolar μ-opioid receptor affinity (Ki = 0.073–0.19 nM) with tunable δ/κ selectivity, surpassing morphine in antinociceptive potency by 500- to >1000-fold [1]. The two chemical handles (lactam carbonyl for reduction/alkylation; amine for N-substitution) enable rapid parallel derivatization, making this scaffold preferable to the more synthetically constrained morphinan core [2].

Peripherally Restricted κ-Opioid Agonist Development for Inflammatory Disorders

The morphan scaffold's demonstrated capacity for κ-opioid receptor engagement (Ki(κ) = 138 nM for optimized derivatives) combined with complete σ₁ receptor counterselectivity and high metabolic stability makes 2-ABN-3-one an attractive starting material for peripherally restricted κ-agonist programs targeting chronic pain and inflammatory conditions [3]. The LLE preservation upon polarity-enhancing substitution (LLE = 5.56–5.66) provides a rational basis for further lead optimization without compromising ligand efficiency [3].

Fragment-Based Drug Discovery (FBDD) Scaffold-Hopping Platform

With a molecular weight of only 139.19 Da, zero rotatable bonds, moderate lipophilicity (LogP = 1.39), and a PSA of 29.1 Ų, 2-ABN-3-one meets all Rule-of-Three criteria for fragment library inclusion . Its conformational rigidity provides an entropic advantage in target binding compared to flexible piperidine-based fragments, while its bridged bicyclic architecture offers three-dimensionality that is increasingly valued in FBDD collections to escape flatland . The established 13C NMR diagnostic database for substituted 2-ABN-3-ones (26–29 compounds) further supports rapid structural confirmation of fragment elaboration products [4].

Antimicrobial Pharmacophore Exploration via Lactam Carbonyl Derivatization

Although intrinsically inactive as an antimicrobial, the 2-ABN-3-one scaffold provides a C-3 lactam carbonyl as a derivatization handle that is geometrically distinct from the C-9 ketone position used in the 3-ABN antimicrobial series. Given that 3-ABN thiosemicarbazone derivatives achieve MIC values of 6.25 μg/mL against S. aureus and S. typhi, parallel derivatization of 2-ABN-3-one at the C-3 position offers a rational strategy for identifying novel anti-infective chemotypes with potentially differentiated resistance profiles [5]. This scaffold-scaffold differentiation vector is unavailable when using 3-ABN-9-one starting materials.

Quote Request

Request a Quote for 2-Azabicyclo[3.3.1]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.